

Axl-IN-3: A Potent and Selective Inhibitor of Axl Kinase

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Compound of Interest

Compound Name: Axl-IN-3

Cat. No.: B15142289

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Axl-IN-3 has emerged as a significant tool for researchers in oncology and drug development due to its potent and selective inhibition of Axl receptor tyrosine kinase. This in-depth guide provides a comprehensive overview of **Axl-IN-3**'s binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Axl-IN-3 demonstrates a strong binding affinity for Axl kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 41.5 nM.^[1] This potency, coupled with a favorable selectivity profile against other kinases, positions **Axl-IN-3** as a valuable probe for studying Axl-driven cellular processes and as a lead compound for the development of targeted cancer therapies.

Binding Affinity and Selectivity Profile

The inhibitory activity of **Axl-IN-3** has been quantified against a panel of kinases to determine its selectivity. The following tables summarize the available quantitative data.

Kinase	IC ₅₀ (nM)
AXL	41.5

Table 1: Biochemical Binding Affinity of **Axl-IN-3**. This table presents the half-maximal inhibitory concentration (IC₅₀) of **Axl-IN-3** against Axl kinase, indicating its potent inhibitory activity.

Cell Line	Assay	GI50 (μM)
SKOV3	Anti-proliferative	1.02

Table 2: Cellular Activity of **Axl-IN-3**. This table showcases the growth inhibition (GI50) of **Axl-IN-3** in the SKOV3 ovarian cancer cell line, demonstrating its effect on cancer cell proliferation.

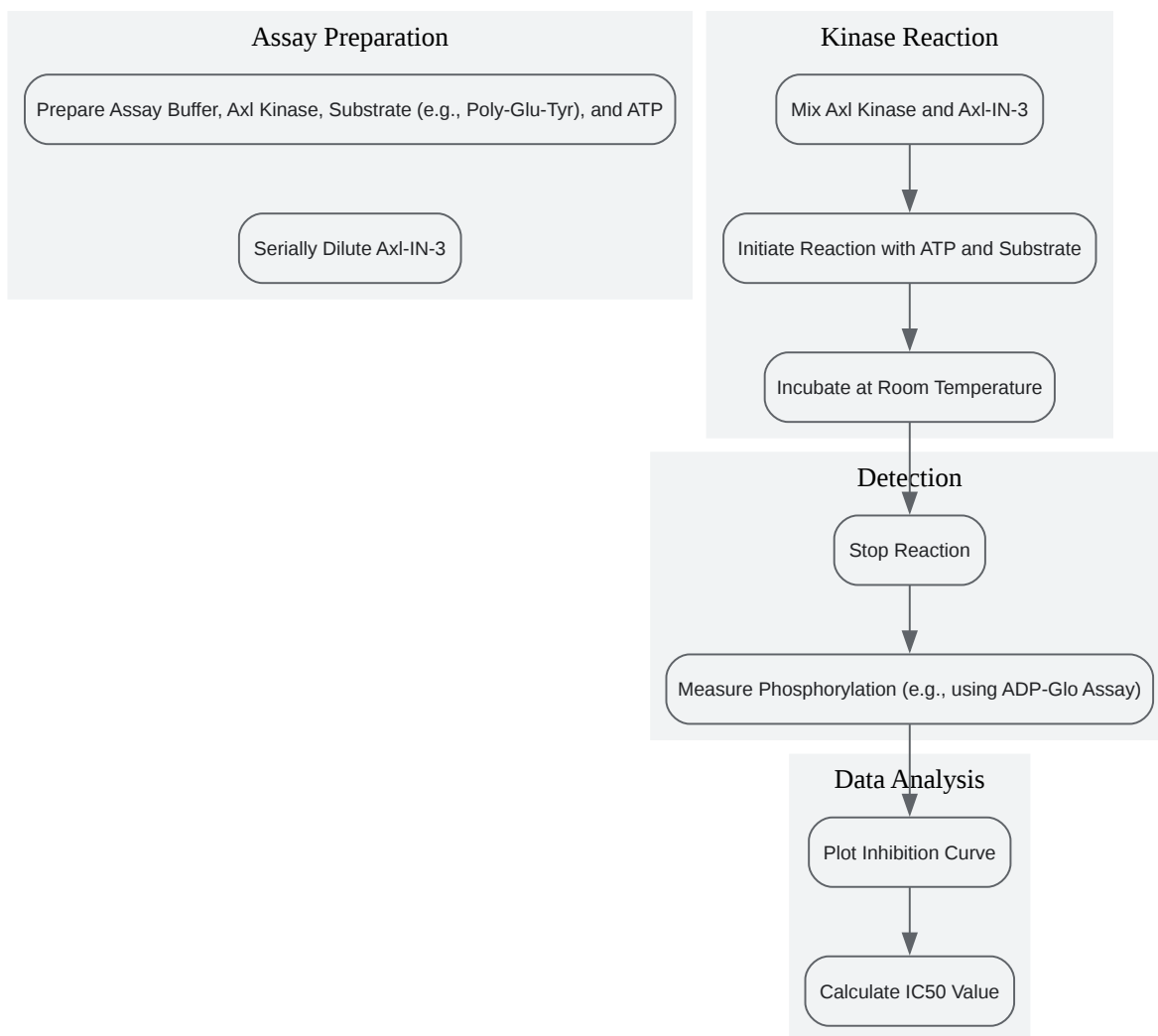
Experimental Protocols

The characterization of **Axl-IN-3**'s binding affinity and cellular activity involves specific biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.

Biochemical Kinase Inhibition Assay

The in vitro inhibitory activity of **Axl-IN-3** against Axl kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Workflow for Biochemical Kinase Inhibition Assay:



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Caption: Workflow for a typical biochemical kinase inhibition assay.

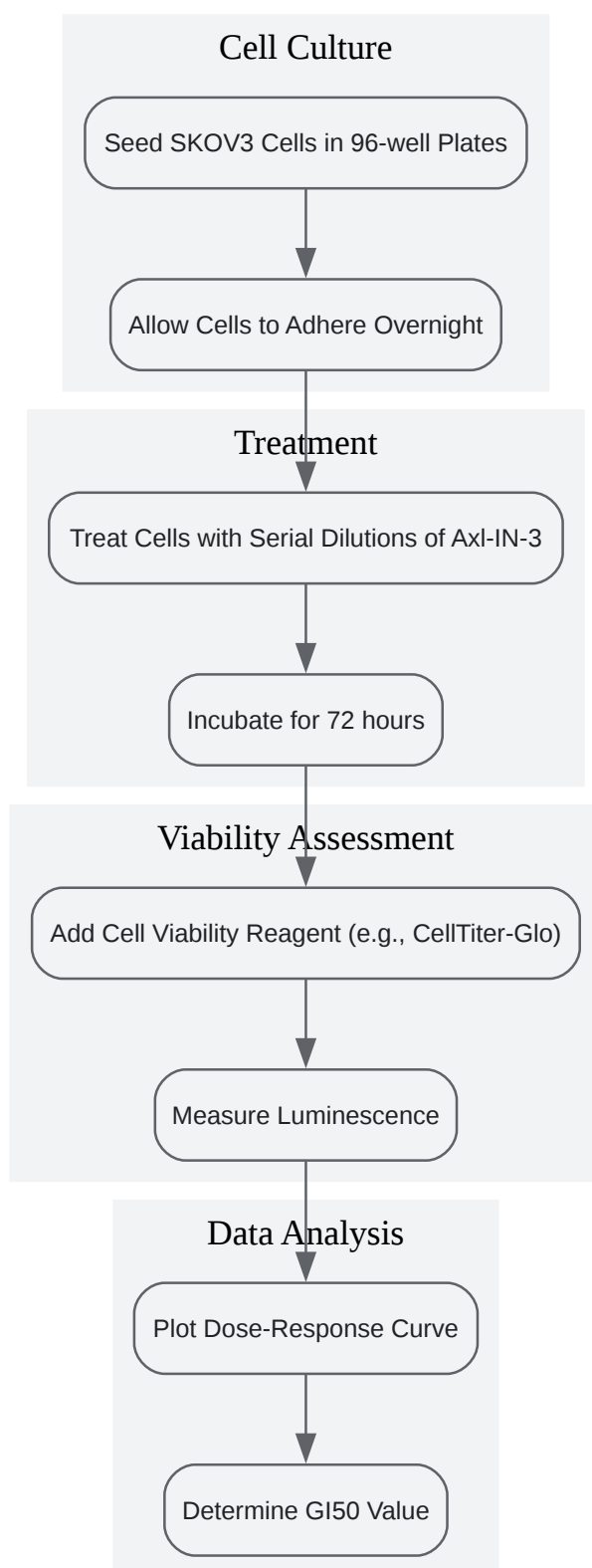
Detailed Protocol:

- **Reagent Preparation:** All reagents, including recombinant Axl kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP, are prepared in a kinase assay buffer. **Axl-IN-3** is serially diluted to various concentrations.
- **Kinase Reaction:** The Axl kinase and the inhibitor (**Axl-IN-3**) are pre-incubated together in the assay plate. The kinase reaction is initiated by adding a mixture of the substrate and ATP.
- **Incubation:** The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.
- **Detection:** The reaction is stopped, and the level of phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with kinase activity.
- **Data Analysis:** The percentage of inhibition at each **Axl-IN-3** concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (GI50)

The anti-proliferative activity of **Axl-IN-3** is assessed using a cell-based assay that measures the growth inhibition of cancer cells.

Workflow for Cellular Proliferation Assay:



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Caption: Workflow for a cellular proliferation (GI50) assay.

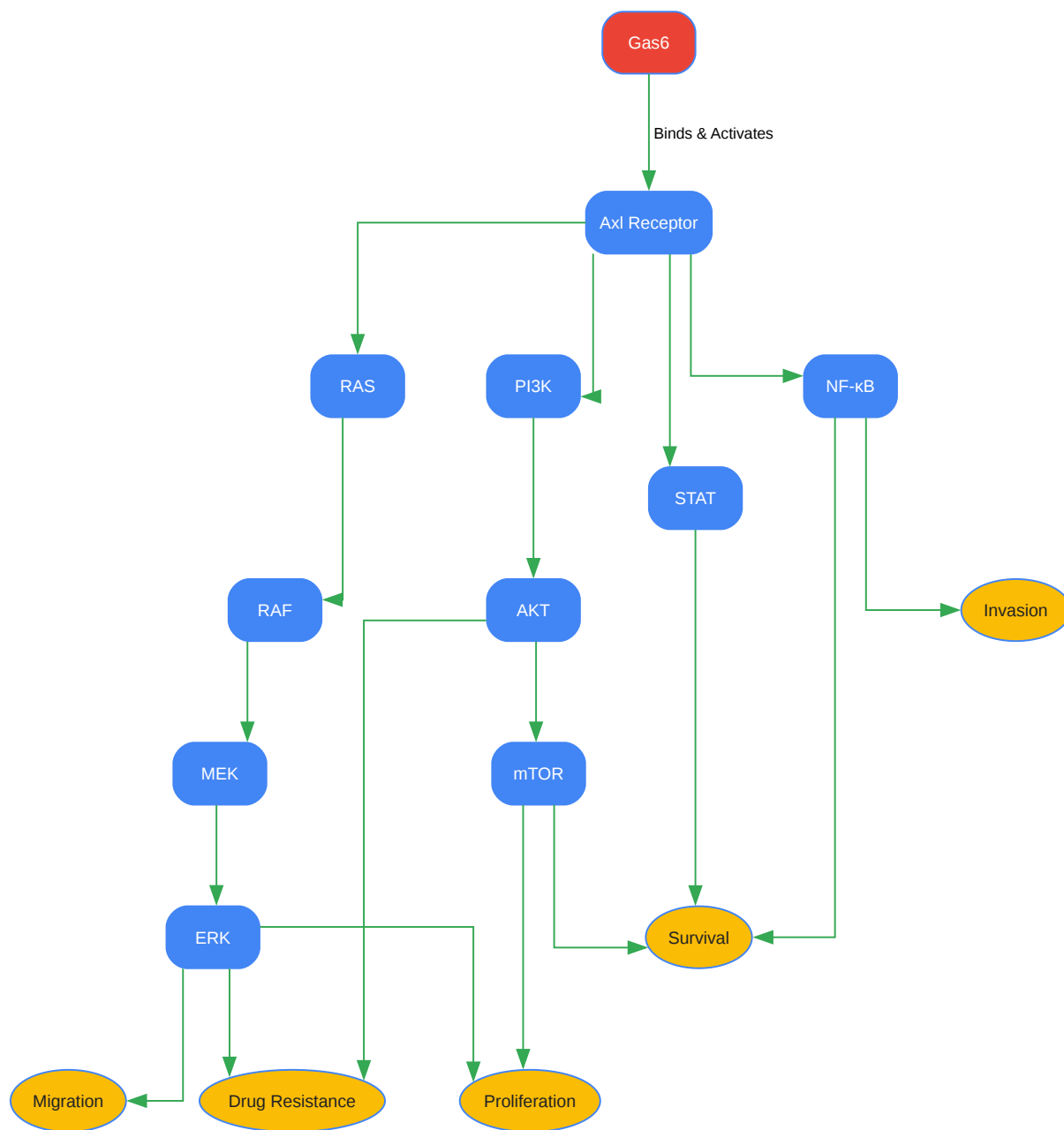
Detailed Protocol:

- **Cell Seeding:** SKOV3 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.
- **Compound Treatment:** The cells are then treated with a range of concentrations of **Axl-IN-3**.
- **Incubation:** The treated cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
- **Viability Assessment:** After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures the amount of ATP present, which is an indicator of the number of viable cells.
- **Data Analysis:** The luminescence signal is measured, and the percentage of cell growth inhibition is calculated for each concentration of **Axl-IN-3** compared to untreated control cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.

Axl Signaling Pathway

Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 (growth arrest-specific 6), initiates a cascade of downstream signaling events. These pathways are crucial in regulating cell survival, proliferation, migration, and invasion. The aberrant activation of the Axl signaling pathway is implicated in the progression of various cancers and the development of drug resistance.

Axl Signaling Pathway Diagram:



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Caption: Overview of the Axl signaling pathway.

This guide provides a foundational understanding of **Axl-IN-3**'s biochemical and cellular characteristics, essential for researchers and drug development professionals working on Axl-targeted therapies. The detailed protocols and pathway diagram offer practical insights for designing and interpreting experiments involving this potent and selective Axl inhibitor.

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References

- 1. A pathway map of AXL receptor-mediated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
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